molecular formula C14H12N2O5S B2791980 Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 946360-06-1

Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2791980
CAS RN: 946360-06-1
M. Wt: 320.32
InChI Key: BPLKYTWKGKDMNM-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate, also known as MDCT, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, making Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate a potential anticancer agent.
Biochemical and Physiological Effects:
Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In some studies, Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, while in others it has been shown to inhibit bacterial growth. Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of using Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many future directions for research on Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the synthesis of functional materials using Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate as a building block. Other potential areas of research include the investigation of the mechanism of action of Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate and the optimization of its synthesis method for large-scale production. Overall, Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is a promising compound with many potential applications in various scientific fields.

Synthesis Methods

The synthesis of Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate involves a multi-step process that begins with the reaction between 2-aminobenzo[d]thiazole-6-carboxylic acid and ethyl oxalyl chloride. This reaction produces ethyl 2-(2-aminobenzo[d]thiazol-6-yl)oxalate, which is then treated with sodium methoxide to form methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. The final step involves the reaction between methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate and 1,2-dioxane-4,5-dicarboxylic anhydride to produce Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate.

Scientific Research Applications

Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has been investigated for its potential as a drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. In drug discovery, Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In materials science, Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate has been studied for its potential as a building block for the synthesis of functional materials with unique properties.

properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-19-13(18)8-2-3-9-11(6-8)22-14(15-9)16-12(17)10-7-20-4-5-21-10/h2-3,6-7H,4-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKYTWKGKDMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate

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